molecular formula C7H6N4S B1380656 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine CAS No. 1511717-05-7

2-(1,3-Thiazol-5-yl)pyrimidin-4-amine

Cat. No.: B1380656
CAS No.: 1511717-05-7
M. Wt: 178.22 g/mol
InChI Key: JOJNYFKNYCSENB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of the compound 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine is Biotin Carboxylase , an enzyme found in Escherichia coli . Biotin Carboxylase plays a crucial role in fatty acid synthesis and energy production in the cell .

Mode of Action

It is known that the compound interacts with its target, biotin carboxylase, leading to changes in the enzyme’s activity . This interaction could potentially inhibit the enzyme’s function, thereby affecting the metabolic processes it is involved in .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving Biotin Carboxylase. This enzyme is part of the fatty acid synthesis pathway and the citric acid cycle, both of which are essential for energy production in the cell . By interacting with Biotin Carboxylase, this compound could potentially disrupt these pathways, leading to downstream effects on cellular metabolism .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its interaction with Biotin Carboxylase. If the compound inhibits the enzyme, it could lead to a decrease in fatty acid synthesis and energy production in the cell . This could potentially result in growth inhibition or other cellular effects .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s activity could be affected by the pH, temperature, and presence of other molecules in its environment .

Biochemical Analysis

Biochemical Properties

2-(1,3-Thiazol-5-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to bind with kinases, which are crucial in phosphorylation processes. This binding can either inhibit or activate the enzyme, depending on the specific kinase and the context of the interaction . Additionally, this compound can interact with nucleic acids, potentially affecting DNA replication and transcription processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. By modulating the activity of specific kinases and transcription factors, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . For example, in cancer cells, this compound may induce apoptosis by disrupting the balance of pro- and anti-apoptotic signals .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, but its activity may diminish over time due to gradual degradation . Long-term exposure to this compound in vitro has been associated with sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This method adheres to the principles of green chemistry, emphasizing environmental safety, atom economy, and efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and multi-component reactions are likely employed to ensure efficient and environmentally friendly production processes.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-5-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

2-(1,3-Thiazol-5-yl)pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the potential for diverse applications in various fields.

Properties

IUPAC Name

2-(1,3-thiazol-5-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c8-6-1-2-10-7(11-6)5-3-9-4-12-5/h1-4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJNYFKNYCSENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)C2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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